Oxymorphonazine

Irreversible opioid binding Azine vs. hydrazone potency Wash-resistant receptor occupancy

Oxymorphonazine (CAS 82824-00-8) is a symmetrical azine dimer formed by the condensation of two oxymorphone molecules via a hydrazine bridge, yielding a molecular formula of C34H38N4O6 and a molecular weight of 598.7 Da. It belongs to the 14-hydroxydihydromorphinone azine class alongside naloxonazine and naltrexonazine, and functions as a wash-resistant, essentially irreversible mu-opioid receptor agonist with selectivity for the mu1 (high-affinity) receptor subtype.

Molecular Formula C34H38N4O6
Molecular Weight 598.7 g/mol
CAS No. 82824-00-8
Cat. No. B1199935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxymorphonazine
CAS82824-00-8
Synonymsoxymorphonazine
Molecular FormulaC34H38N4O6
Molecular Weight598.7 g/mol
Structural Identifiers
SMILESCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O
InChIInChI=1S/C34H38N4O6/c1-37-13-11-31-25-17-3-5-21(39)27(25)43-29(31)19(7-9-33(31,41)23(37)15-17)35-36-20-8-10-34(42)24-16-18-4-6-22(40)28-26(18)32(34,30(20)44-28)12-14-38(24)2/h3-6,23-24,29-30,39-42H,7-16H2,1-2H3
InChIKeyWKXKOQQVFYOJBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxymorphonazine (CAS 82824-00-8) – Irreversible Mu-Opioid Agonist Azine Dimer for Subtype-Selective Research


Oxymorphonazine (CAS 82824-00-8) is a symmetrical azine dimer formed by the condensation of two oxymorphone molecules via a hydrazine bridge, yielding a molecular formula of C34H38N4O6 and a molecular weight of 598.7 Da [1]. It belongs to the 14-hydroxydihydromorphinone azine class alongside naloxonazine and naltrexonazine, and functions as a wash-resistant, essentially irreversible mu-opioid receptor agonist with selectivity for the mu1 (high-affinity) receptor subtype [2][3]. First characterized by Hahn, Carroll-Buatti, and Pasternak in 1982 [2], oxymorphonazine is employed exclusively as a non-therapeutic research tool for probing opioid receptor binding mechanisms, mu receptor subtype pharmacology, and the functional consequences of persistent receptor occupancy.

Why Oxymorphonazine Cannot Be Replaced by Oxymorphone or Other In-Class Opioids in Mu1 Receptor Research


Standard reversible mu-opioid agonists such as oxymorphone, morphine, and fentanyl cannot substitute for oxymorphonazine in experimental protocols requiring persistent, wash-resistant receptor occupancy or mu1 subtype-selective activation. Oxymorphonazine binds to opioid receptors with an IC50 comparable to oxymorphone (both under 5 nM in standard competition assays), yet after extensive membrane washing, oxymorphone inhibition is fully reversed to control levels whereas oxymorphonazine maintains substantial blockade [1]. This nonequilibrium binding produces prolonged analgesic effects exceeding 10 hours in vivo, while oxymorphone at doses up to 50 mg/kg shows no residual analgesia at the same time point [2]. Furthermore, oxymorphonazine selectively and irreversibly targets mu1 sites while sparing mu2-mediated responses, a pharmacological profile that reversible agonists and even the antagonist azines naloxonazine and naltrexonazine (which lack agonist efficacy) cannot replicate [3]. These three dimensions – irreversibility, agonist efficacy, and mu1 subtype selectivity – collectively render oxymorphonazine irreplaceable by any single alternative compound for studies requiring sustained mu1-selective agonist drive.

Oxymorphonazine (82824-00-8) – Quantitative Differential Evidence Against Closest Analogs and Alternatives


20- to 40-Fold Greater Irreversible Binding Potency of Oxymorphonazine Versus Its Hydrazone Monomer Oxymorphazone

Oxymorphonazine irreversibly blocks opiate binding in vitro with a potency 20- to 40-fold greater than that of oxymorphazone, its corresponding hydrazone monomer precursor. This quantitative advantage was established by Hahn et al. (1982), who demonstrated that the irreversible actions of the 14-hydroxydihydromorphinone hydrazones (naloxazone, oxymorphazone, naltrexazone) could be explained by their in situ conversion to the corresponding azines (naloxonazine, oxymorphonazine, naltrexonazine), with the azine dimers being 20- to 40-fold more potent as irreversible binding inhibitors [1]. The blockade of binding by naloxonazine was further shown to exhibit the same selectivity for high-affinity (mu1) sites as naloxazone, confirming that the azine scaffold retains the pharmacologic selectivity of the hydrazone while dramatically enhancing irreversible binding efficacy [1].

Irreversible opioid binding Azine vs. hydrazone potency Wash-resistant receptor occupancy

Wash-Resistant Binding of Oxymorphonazine Versus Full Reversibility of Oxymorphone at Equivalent Concentrations

In standard competition binding assays, oxymorphonazine and oxymorphone exhibit very similar IC50 values, both typically under 5 nM, indicating comparable equilibrium binding affinity [1]. However, the critical differentiation emerges upon washout: after incubation with oxymorphone at 50 nM followed by extensive membrane washing, radiolabeled opioid binding returns fully to control levels. In contrast, oxymorphonazine (as part of the opiate azine series) maintains substantial inhibition of binding after identical wash procedures, consistent with nonequilibrium receptor occupation [1]. At concentrations under 5 nM, inhibition by both compounds is reversible; the irreversible component of azine binding manifests only at higher concentrations, distinguishing oxymorphonazine from oxymorphone across a concentration-dependent functional threshold [1].

Nonequilibrium binding Wash-resistant inhibition Opioid receptor kinetics

Mu1 Subtype-Selective Irreversible Binding: Differential Brain vs. Ileum Activity

Oxymorphonazine selectively and irreversibly binds to the mu1 subtype of opioid receptors while sparing mu2 sites, a selectivity profile explicitly documented by Gintzler et al. (1983) [1]. In this study, treatment of both rat and guinea pig brain homogenates with the related mu1-selective agent naloxonazine in vitro to selectively inhibit mu1 binding significantly decreased [3H]dihydromorphine binding (P < 0.0005). In contrast, identically treated guinea pig ileum longitudinal muscle-myenteric plexus preparations—where opioid effects are mediated through mu2 receptors—showed virtually unaffected binding [1]. The study explicitly names oxymorphonazine alongside naloxonazine as possessing this mu1-selective irreversible binding profile, with oxymorphonazine distinguished by its agonist efficacy at the mu1 site [1]. Standard reversible mu agonists such as morphine and oxymorphone do not discriminate between mu1 and mu2 subtypes in a persistent, wash-resistant manner.

Mu1 opioid receptor subtype Mu2 receptor differentiation Guinea pig ileum assay

Prolonged In Vivo Analgesia at 10 Hours: Oxymorphonazine vs. Oxymorphone (Zero Residual Effect)

In the mouse tail-flick assay, Williams et al. (1988) demonstrated that oxymorphone at doses up to 50 mg/kg produced no detectable analgesic effect at 10 hours post-injection [1]. Oxymorphonazine, in contrast, maintained prolonged analgesia at this same 10-hour time point, consistent with its wash-resistant, nonequilibrium receptor binding profile [1]. Acutely (at 1 hour post-injection), dose-response curves revealed similar potencies between oxymorphone and oxymorphonazine, indicating that the differential is exclusively in duration of action rather than peak efficacy [1]. The prolonged analgesic actions of oxymorphonazine were not as effective as those of the p-nitrophenylhydrazone derivative OxyPNPH (which elevated tail-flick latencies from 2 to over 8 seconds at 10 hours following 25 mg/kg), positioning oxymorphonazine as an intermediate-duration irreversible agonist within the 14-hydroxydihydromorphinone series [1].

Prolonged analgesia Tail-flick assay In vivo duration of action

Agonist Efficacy in the Azine Class: Oxymorphonazine vs. the Antagonist Azines Naloxonazine and Naltrexonazine

Within the 14-hydroxydihydromorphinone azine family, oxymorphonazine is the only member that functions as a mu-opioid receptor agonist. Naloxonazine and naltrexonazine are both opioid antagonists, and naltrexonazine in particular has been characterized as a pure antagonist at mu receptors [1][2]. This functional distinction is critical for experimental design: all three azines share the property of wash-resistant, essentially irreversible binding to mu1 sites, but only oxymorphonazine activates the receptor upon binding. The asymmetrical azine oxymorphone-naltrexonazine was subsequently synthesized and shown to display antagonist properties, whereas oxymorphone-3-methoxynaltrexonazine possessed agonist properties—confirming that the pharmacodynamic outcome (agonist vs. antagonist) is determined by the specific monomeric constituents of the azine dimer [2]. Oxymorphonazine, as the symmetrical dimer of the agonist oxymorphone, provides the unique combination of mu1-selective irreversible binding plus agonist efficacy.

Mu-opioid agonist Azine pharmacology Agonist vs. antagonist tool compounds

Optimal Research Application Scenarios for Oxymorphonazine (82824-00-8) Based on Quantitative Differentiation Evidence


Mu1-Selective Opioid Receptor Subtype Identification and Pharmacological Dissection

Oxymorphonazine is the agonist tool of choice for experiments designed to isolate the physiological and biochemical contributions of mu1 opioid receptor subtypes. Its selective and irreversible binding to mu1 sites [1] enables pretreatment paradigms in which mu1 receptors are persistently activated before subsequent challenge with broader-spectrum opioids, allowing mu2-mediated responses to be studied in isolation. This approach directly mirrors the experimental design of Gintzler et al. (1983), who used mu1-selective blockade to demonstrate that morphine-induced inhibition of guinea pig ileum contractions is mediated exclusively through mu2 receptors (P < 0.0005) [1]. The irreversible nature of oxymorphonazine binding ensures that mu1 receptor occupancy survives tissue preparation and washing, a critical requirement for ex vivo receptor autoradiography and binding studies following in vivo treatment.

Sustained-Release-Free Prolonged Analgesia Models for Receptor Occupancy-Response Correlation

For in vivo studies requiring extended mu-opioid receptor activation without pharmacokinetic confounds such as repeated bolus dosing, implanted pumps, or sustained-release formulations, oxymorphonazine provides a pharmacodynamic-driven prolonged duration of action exceeding 10 hours [1]. This is mechanistically distinct from pharmacokinetic prolongation: the analgesia produced by oxymorphonazine persists because the compound remains bound to the receptor after free drug has been cleared, as evidenced by the naloxone blockade experiments showing that receptor occupation during a critical 2-3 hour post-injection window determines analgesia at all subsequent time points [1]. This property makes oxymorphonazine uniquely suited for studies correlating receptor occupancy time-course with downstream signaling, tolerance development, or receptor trafficking events.

Receptor Turnover and Resynthesis Kinetics Studies Using Irreversible Agonist Labeling

Oxymorphonazine's nonequilibrium binding mechanism [1] enables its use as a functional receptor inactivation tool for measuring mu1 receptor turnover and resynthesis rates in neuronal cultures or in vivo brain regions. Unlike reversible antagonists (e.g., naloxone) or reversible agonists (e.g., oxymorphone) whose effects dissipate as the compound dissociates, oxymorphonazine produces persistent receptor inactivation that recovers only through de novo receptor synthesis [1][2]. By administering oxymorphonazine and measuring the time-dependent recovery of mu1 receptor binding or function, researchers can quantify receptor half-life and synthesis rates in specific brain regions, an experimental paradigm that is not feasible with any reversible opioid ligand.

Differentiation of Mu1- vs. Mu2-Mediated Physiological and Behavioral Responses In Vivo

The mu1-selective irreversible agonist profile of oxymorphonazine makes it an essential comparator compound for studies seeking to attribute specific opioid-mediated physiological responses (analgesia, respiratory depression, gastrointestinal transit inhibition, reward/reinforcement) to mu1 versus mu2 receptor subtypes [1][2]. By comparing responses in oxymorphonazine-pretreated animals (mu1 persistently activated) vs. naloxonazine-pretreated animals (mu1 persistently blocked) vs. vehicle controls, investigators can determine whether a given opioid effect is mediated through mu1, mu2, or both receptor subtypes. This experimental design, validated by Gintzler et al. (1983) [1] and extended by Galetta et al. (1987) [2], remains the gold-standard pharmacological approach for mu receptor subtype assignment in the absence of subtype-selective genetic models.

Quote Request

Request a Quote for Oxymorphonazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.